N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide
Description
N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19N3O4/c1-16-9-11-17(12-10-16)14-23(20-8-4-5-13-22-20)21(25)15-28-19-7-3-2-6-18(19)24(26)27/h2-13H,14-15H2,1H3 |
InChI Key |
HGBWOZHXALXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine, 2-nitrophenol, and 2-chloropyridine.
Formation of Intermediate: The first step involves the reaction of 4-methylbenzylamine with 2-nitrophenol under basic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-chloropyridine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with similar compounds such as:
N-(4-acetyl-2-methylphenyl)acetamide: This compound has a similar aromatic structure but lacks the nitro and pyridine groups, which may result in different chemical and biological properties.
2,2’-DIPICOLYLAMINE: This compound contains a pyridine ring but differs in its overall structure and functional groups, leading to different applications and reactivity.
The uniqueness of N-[(4-METHYLPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE lies in its combination of aromatic and heterocyclic elements, which can impart specific properties and reactivity not found in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
